molecular formula C26H16BrClN4OS B13340915 3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one

3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one

Cat. No.: B13340915
M. Wt: 547.9 g/mol
InChI Key: XGKHRPXTCRZBFB-XSFVSMFZSA-N
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Description

3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl, 4-chlorobenzyl, and indolin-2-one derivatives. The key steps may involve:

  • Formation of the imidazo[2,1-b][1,3,4]thiadiazole core through cyclization reactions.
  • Introduction of the bromophenyl and chlorobenzyl groups via substitution reactions.
  • Final condensation with indolin-2-one to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature, pressure, and time.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3,4]thiadiazoles: Compounds with similar core structures but different substituents.

    Indolin-2-one Derivatives: Compounds with variations in the indolin-2-one moiety.

Uniqueness

3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H16BrClN4OS

Molecular Weight

547.9 g/mol

IUPAC Name

(3E)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14+

InChI Key

XGKHRPXTCRZBFB-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2

Origin of Product

United States

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